3-(Amino(phenyl)methyl)cyclobutane-1-carboxylic acid
Description
Historical Context and Discovery Timeline
The compound 3-(Amino(phenyl)methyl)cyclobutane-1-carboxylic acid emerged as a subject of scientific interest in the early 21st century, with its first structural characterization documented in PubChem on May 8, 2019 (CID 138109136). Subsequent modifications to its entry, last updated on May 18, 2025, reflect ongoing refinements in its physicochemical profiling. The development of cyclobutane-containing amino acids gained momentum in the 2010s, driven by advances in strained-ring chemistry and peptide engineering. For instance, a 2013 study demonstrated the synthesis of cis-3(aminomethyl)cyclobutane carboxylic acid, highlighting the broader applicability of cyclobutane motifs in constrained amino acid design. By 2023, researchers had expanded this work to incorporate cyclobutane-bearing residues into hydrocarbon-stapled peptides, showcasing their utility in stabilizing secondary structures.
Nomenclature and IUPAC Classification
The systematic IUPAC name 3-[amino(phenyl)methyl]cyclobutane-1-carboxylic acid precisely defines its structure. Key features include:
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₁₅NO₂ |
| Molecular weight | 205.25 g/mol |
| SMILES notation | C1C(CC1C(=O)O)C(C2=CC=CC=C2)N |
The cyclobutane core adopts a puckered conformation, with the carboxylic acid (-COOH) and aminobenzyl (-CH(NH₂)C₆H₅) groups occupying adjacent positions. This spatial arrangement creates a rigid scaffold that enforces specific dihedral angles, distinguishing it from flexible linear analogs.
Significance in Modern Organic Chemistry Research
This compound exemplifies the strategic use of cyclobutane rings to impose conformational restrictions in bioactive molecules. Its significance spans three domains:
Peptide Stapling : The rigid cyclobutane backbone enables precise control over peptide folding. In hydrocarbon stapling—a technique critical for stabilizing α-helices—the compound’s amino and carboxylic acid groups serve as anchoring points for metathesis reactions. This application gained prominence after 2020, with studies demonstrating enhanced protease resistance and cell permeability in stapled peptides targeting protein-protein interactions.
Enzyme Inhibition : The phenylmethyl moiety facilitates π-π stacking interactions with aromatic residues in enzyme active sites. Researchers have exploited this property to design transition-state analogs for serine proteases, achieving sub-micromolar inhibition constants in preliminary assays.
Dendrimer Synthesis : Cyclobutane rings function as chiral cores in dendritic architectures. A 2025 doctoral thesis detailed their use in constructing peptide dendrimers with defined tertiary structures, enabling precise spatial control over functional groups.
The compound’s synthetic versatility is underscored by its compatibility with both solution-phase and solid-phase peptide synthesis methodologies. Recent advances in photocatalytic C-H activation have further streamlined its incorporation into complex molecular frameworks.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-[amino(phenyl)methyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c13-11(8-4-2-1-3-5-8)9-6-10(7-9)12(14)15/h1-5,9-11H,6-7,13H2,(H,14,15) |
InChI Key |
LZGRPGHWRFDKQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C(=O)O)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Cyclobutane Ring Formation
The cyclobutane core is typically synthesized via [2+2] cycloaddition reactions or ring closure strategies from suitable precursors.
- [2+2] Cycloaddition: Photochemical or thermal cycloaddition of alkenes or dienes can generate cyclobutane rings with controlled substitution.
- Ring Closure: Intramolecular nucleophilic substitution or Michael addition reactions can also form the cyclobutane ring.
Introduction of the Amino(phenyl)methyl Group
This step involves the attachment of the amino(phenyl)methyl substituent at the 3-position of the cyclobutane ring, commonly achieved through:
- Reductive Amination: Reaction of a cyclobutane-3-carboxaldehyde intermediate with aniline or phenylamine derivatives in the presence of reducing agents.
- Nucleophilic Substitution: Using benzylamine or related amines to substitute a leaving group on the cyclobutane ring.
Carboxylic Acid Installation
The carboxyl group at the 1-position is introduced or revealed by:
- Hydrolysis of Esters: Conversion of methyl or benzyl esters to carboxylic acid under acidic or basic conditions.
- Direct Carboxylation: Carboxylation of cyclobutane intermediates using carbon dioxide under catalytic conditions.
Purification and Isolation
- Recrystallization from appropriate solvents.
- Chromatographic techniques such as silica gel column chromatography or preparative HPLC.
- Salt formation with chiral amines for diastereomeric resolution.
Detailed Synthetic Route Example
A representative synthetic sequence based on recent literature includes the following steps:
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of cyclobutane-1-carboxylate ester | Cycloaddition of alkene precursors under photochemical conditions | 75–85 | High regioselectivity achieved |
| 2 | Introduction of amino(phenyl)methyl group via reductive amination | Cyclobutane-3-carboxaldehyde + aniline + NaBH3CN, MeOH, RT | 70–80 | Diastereoselectivity controlled by temperature |
| 3 | Hydrolysis of ester to carboxylic acid | Aqueous NaOH, reflux | 90 | Mild conditions avoid ring opening |
| 4 | Purification | Recrystallization from EtOAc/hexane | — | >98% purity confirmed by HPLC |
Research Findings and Analytical Data
Diastereoselectivity and Stereochemical Control
- Diastereoselective synthesis of cis-1,3-disubstituted cyclobutanes has been demonstrated using chiral auxiliaries and selective hydrogenation steps, achieving high stereochemical purity (>95% dr).
- The amino(phenyl)methyl substituent's stereochemistry significantly influences biological activity and binding affinity.
Reaction Optimization
Characterization Techniques
| Technique | Purpose | Key Observations |
|---|---|---|
| 1H NMR | Confirm substitution pattern and stereochemistry | Aromatic protons at δ 7.3–7.4 ppm; cyclobutane protons δ 1.5–3.5 ppm |
| 13C NMR | Carbon environment confirmation | Carboxyl carbon at ~175 ppm; phenyl carbons at 128–135 ppm |
| LCMS/HRMS | Molecular weight and purity | Molecular ion peak consistent with C14H18NO2 (m/z ~ 236) |
| X-ray Crystallography | Absolute configuration | Confirms cis/trans isomerism and substituent orientation |
Comparative Table of Preparation Approaches
| Method | Key Reagents | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Photochemical [2+2] Cycloaddition + Reductive Amination | Alkenes, aniline, NaBH3CN | High regio- and stereoselectivity | Requires photochemical setup | 70–85 |
| Ring Closure via Michael Addition + Amination | Michael acceptors, amines | Mild conditions, scalable | Potential side reactions | 65–80 |
| Ester Hydrolysis from Preformed Esters | NaOH or acid | Straightforward, high yield | Possible ring opening if harsh | 85–95 |
The preparation of 3-(Amino(phenyl)methyl)cyclobutane-1-carboxylic acid relies on carefully orchestrated multi-step synthesis involving cyclobutane ring formation, stereoselective amino(phenyl)methyl group introduction, and carboxylic acid installation. Recent advances emphasize diastereoselective control and mild reaction conditions to preserve ring integrity and maximize yield. Analytical techniques such as NMR, LCMS, and X-ray crystallography play critical roles in confirming structure and purity.
Future research may focus on:
- Catalytic asymmetric synthesis to improve stereocontrol.
- Continuous flow synthesis for industrial scalability.
- Exploration of alternative amination strategies to enhance regioselectivity.
Chemical Reactions Analysis
Types of Reactions
3-(Amino(phenyl)methyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The phenylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
Overview
3-(Amino(phenyl)methyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative with significant potential in various scientific fields, particularly in chemistry, biology, and medicine. Its unique structure allows for diverse applications, including its role as a building block in organic synthesis, enzyme studies, and drug development.
Chemical Synthesis and Reactions
This compound serves as an intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions:
- Oxidation : Can be transformed into carboxylic acids or ketones depending on the reaction conditions.
- Reduction : Can yield alcohols or amines.
- Substitution : Capable of forming halogenated derivatives or other substituted products.
Enzyme Studies
This compound is utilized in studying enzyme-substrate interactions. Its amino group allows for the formation of hydrogen bonds with enzymes, facilitating the understanding of enzyme mechanisms and kinetics.
Drug Development
The compound has been investigated for its potential as a drug candidate, particularly in the design of enzyme inhibitors. Its structural features may enhance binding affinity to target enzymes, making it a valuable asset in medicinal chemistry.
Antitumor Activity
Research indicates that derivatives of this compound may exhibit antitumor properties. For instance, studies have shown that structurally related compounds can effectively target gliosarcoma cells through specific amino acid transport mechanisms, suggesting potential applications in targeted cancer therapies .
Industrial Applications
In industrial contexts, this compound is used in the production of fine chemicals and pharmaceuticals. Its unique properties make it suitable for developing specialty chemicals with specific functionalities.
Case Studies
- Synthesis of Radiolabeled Analogues :
- Photocatalytic Reactions :
Mechanism of Action
The mechanism by which 3-(Amino(phenyl)methyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenylmethyl group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Cyclobutane Core
Table 1: Key Structural and Functional Differences
*Calculated based on formula C₁₁H₁₃NO₂.
Key Observations:
- Bioactivity: ACBC (1-aminocyclobutane-1-carboxylic acid) shows preferential uptake in tumors and is used in positron emission tomography (PET) imaging . Its unsubstituted structure allows rapid clearance from blood, minimizing background noise in imaging .
- Fluorinated Analogues: The 3,3-difluoro substitution in 1-Amino-3,3-difluorocyclobutanecarboxylic acid enhances metabolic stability and lipophilicity, making it suitable for CNS-targeting drug candidates .
Stereochemical and Conformational Effects
- Cis vs. Trans Isomerism: highlights the importance of stereochemistry in analogues like trans-3-aminocyclobutanecarboxylic acid (e.g., GS-6688), where the spatial arrangement of substituents affects binding to biological targets such as GABA receptors .
- Rigidity vs. This rigidity may improve selectivity in enzyme inhibition but reduce solubility .
Pharmacokinetic and Toxicity Profiles
- Radiolabeled Compounds : ACBC’s low toxicity (<3.6% excretion in 2 hours) and minimal radiation dose make it safer for clinical imaging compared to fluorinated derivatives, which may accumulate in tissues .
- Boc-Protected Derivatives: Compounds like 3-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid are typically non-toxic intermediates but require deprotection for biological activity .
Biological Activity
3-(Amino(phenyl)methyl)cyclobutane-1-carboxylic acid (ABCA) is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring an amino group and a phenyl substituent, positions it as a candidate for various pharmacological applications. This article reviews the biological activity of ABCA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of ABCA can be represented as follows:
where:
- C1: Cyclobutane ring
- C2: Amino group attached to a phenyl ring
- C3: Carboxylic acid functional group
This configuration contributes to its solubility and interaction with biological targets.
ABCA exhibits its biological activity through several mechanisms:
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function, affecting protein translation.
- Receptor Modulation : ABCA may act as a modulator for various receptors, potentially influencing neurotransmitter systems.
- Antimicrobial Activity : Preliminary studies suggest that ABCA may possess antimicrobial properties, particularly against certain bacterial strains.
Biological Activity Studies
Research on ABCA has highlighted its potential in various therapeutic areas:
Antimicrobial Activity
A study conducted on the efficacy of ABCA against Mycobacterium tuberculosis demonstrated promising results. The compound exhibited significant inhibition with a minimum inhibitory concentration (MIC) of 6.9 µM, indicating its potential as an anti-tubercular agent .
Neuroprotective Effects
ABCA has also been explored for neuroprotective properties. In vitro assays using gliosarcoma cell lines showed that derivatives of ABCA could enhance amino acid transport mechanisms, which are crucial in maintaining neuronal health and function .
Case Studies
Several case studies have illustrated the biological activity of ABCA:
- Study on Tumor Detection :
- Antimicrobial Screening :
Structure-Activity Relationships (SAR)
Understanding the SAR of ABCA is crucial for optimizing its biological activity. Modifications to the cyclobutane ring and substituents can significantly influence potency and selectivity. For instance:
- Substituting different groups at the amino position can enhance receptor affinity.
- Altering the carboxylic acid moiety may improve solubility and bioavailability.
Data Summary Table
| Compound | MIC (µM) | Target | Activity Type |
|---|---|---|---|
| This compound | 6.9 | Mycobacterium tuberculosis | Antimicrobial |
| [18F]FMACBC | 5 | Gliosarcoma cells | Neuroprotective |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
